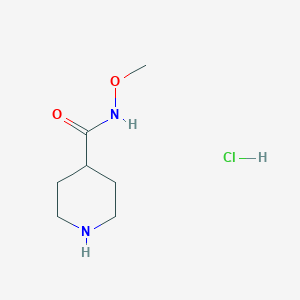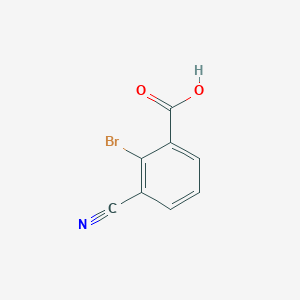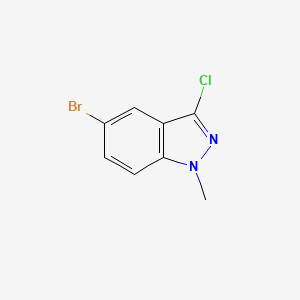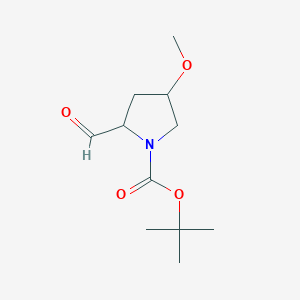![molecular formula C11H11N3 B1379111 [2,3'-Bipyridin]-5-ylmethanamine CAS No. 1255636-89-5](/img/structure/B1379111.png)
[2,3'-Bipyridin]-5-ylmethanamine
描述
[2,3’-Bipyridin]-5-ylmethanamine is a heterocyclic organic compound that features a bipyridine core with an amine group attached to the 5-position of one of the pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst such as Pd(dba)2 and XPhos . Another method is the Stille coupling, which uses stannylated pyridines and bromopyridines with a palladium catalyst . These reactions generally require an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5-ylmethanamine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
[2,3’-Bipyridin]-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaNH2, NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitriles, while reduction can produce secondary amines.
科学研究应用
[2,3’-Bipyridin]-5-ylmethanamine has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
作用机制
The mechanism of action of [2,3’-Bipyridin]-5-ylmethanamine depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal centers through its nitrogen atoms. This interaction can alter the electronic properties of the metal, facilitating catalytic reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
3,3’-Bipyridine: Less common but still used in certain specialized applications.
Uniqueness
[2,3’-Bipyridin]-5-ylmethanamine is unique due to the presence of the amine group at the 5-position, which can participate in additional chemical reactions and interactions compared to other bipyridine derivatives
属性
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBNOXFGYISRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)







